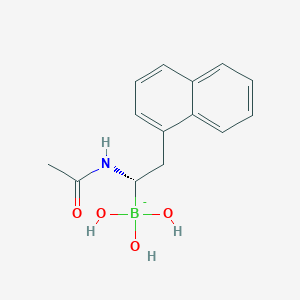
d-1-Naphthyl-2-acetamido-ethane boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-1-Naphthyl-2-acetamido-ethane boronic acid is a small molecule that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further connected to an acetamido-ethane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-1-Naphthyl-2-acetamido-ethane boronic acid typically involves the following steps:
Formation of the Naphthyl Acetamido Intermediate: The initial step involves the acylation of 1-naphthylamine with acetic anhydride to form 1-naphthylacetamide.
Introduction of the Ethane Moiety: The next step involves the alkylation of the naphthylacetamide with an appropriate ethylating agent to introduce the ethane moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
D-1-Naphthyl-2-acetamido-ethane boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
D-1-Naphthyl-2-acetamido-ethane boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of D-1-Naphthyl-2-acetamido-ethane boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of proteases, where the compound mimics the transition state of the enzyme-substrate complex .
Comparison with Similar Compounds
Similar Compounds
L-1-Naphthyl-2-acetamido-ethane boronic acid: Similar structure but with a different stereochemistry.
D-p-Chlorophenyl-2-acetamido-ethane boronic acid: Similar structure but with a different aromatic ring.
Uniqueness
D-1-Naphthyl-2-acetamido-ethane boronic acid is unique due to its specific naphthalene ring structure and the presence of the acetamido-ethane moiety, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C14H17BNO4- |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
[(1S)-1-acetamido-2-naphthalen-1-ylethyl]-trihydroxyboranuide |
InChI |
InChI=1S/C14H17BNO4/c1-10(17)16-14(15(18,19)20)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14,18-20H,9H2,1H3,(H,16,17)/q-1/t14-/m1/s1 |
InChI Key |
XDFLCBUAVBYWFW-CQSZACIVSA-N |
Isomeric SMILES |
[B-]([C@@H](CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)O |
Canonical SMILES |
[B-](C(CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















